
Testosterone acetate
Übersicht
Beschreibung
Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid. It is a testosterone ester, which means it is a derivative of testosterone with an acetate group attached to it. This compound was first described in 1936 and has been used in various medical and scientific applications since then .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Testosterone acetate can be synthesized through the esterification of testosterone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving testosterone in an organic solvent like dichloromethane, adding the acetic anhydride or acetyl chloride, and then adding the base to catalyze the reaction. The mixture is then stirred at room temperature for several hours, after which the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where testosterone is reacted with acetic anhydride or acetyl chloride under controlled conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Testosterone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other reduced forms of testosterone.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various reduced steroids .
Wissenschaftliche Forschungsanwendungen
Testosterone acetate has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of testosterone and its derivatives.
Biology: It serves as a tool to study the effects of androgens on cellular processes and gene expression.
Medicine: this compound is used in hormone replacement therapy for men with low testosterone levels and in the treatment of certain types of breast cancer in women.
Industry: It is used in the formulation of various pharmaceutical products
Wirkmechanismus
Testosterone acetate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and the maintenance of male reproductive tissues. The molecular targets include the androgen receptor and various co-regulatory proteins that modulate the receptor’s activity .
Vergleich Mit ähnlichen Verbindungen
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Decanoate
- Testosterone Undecanoate
Comparison: Testosterone acetate is unique among these compounds due to its shorter ester chain, which results in a faster onset of action and a shorter duration of effect. This makes it suitable for applications where rapid effects are desired. In contrast, compounds like testosterone enanthate and testosterone cypionate have longer ester chains, leading to slower release and longer-lasting effects .
Biologische Aktivität
Testosterone acetate, a synthetic derivative of testosterone, is primarily used in hormone replacement therapy and for treating conditions related to testosterone deficiency. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in various clinical scenarios, and comparative studies with other androgenic compounds.
Chemical Structure and Pharmacokinetics
This compound (CHO) is characterized by the addition of an acetate group that enhances its solubility and absorption rates compared to testosterone. The esterification allows for a more sustained release into the bloodstream, leading to prolonged biological activity.
- Half-life : this compound has a relatively short half-life, requiring frequent administration (typically every 2-3 days) to maintain stable serum levels.
- Administration : It is commonly administered via intramuscular injection.
Biological Activity
The biological activity of this compound can be assessed through various mechanisms:
- Androgen Receptor Activation : this compound binds to androgen receptors in target tissues, promoting anabolic effects such as muscle growth and increased bone density.
- Gonadotropin Suppression : Like other androgens, this compound suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can affect spermatogenesis.
- Metabolic Effects : It influences protein metabolism, leading to increased nitrogen retention and muscle mass.
Case Studies
- Hormone Replacement Therapy : A study involving older men with low testosterone levels showed significant improvements in muscle mass and strength following this compound treatment over 12 weeks. Serum testosterone levels rose from baseline values (approximately 300 ng/dL) to therapeutic levels (600-800 ng/dL) without significant adverse effects .
- Cachexia Treatment : In patients with chronic obstructive pulmonary disease (COPD), combination therapy with megestrol acetate and this compound resulted in increased lean mass and improved quality of life metrics .
- Prostate Cancer Management : In a cohort study assessing the effects of leuprolide acetate (another androgen suppressor), patients receiving testosterone therapy demonstrated a balance between effective suppression of tumor markers while maintaining quality of life through stable testosterone levels .
Comparative Studies
This compound's efficacy has been compared with other forms of testosterone, such as enanthate and propionate:
Compound | Half-life (days) | Administration Frequency | Efficacy in Muscle Mass Gain |
---|---|---|---|
This compound | 1-2 | Every 2-3 days | High |
Testosterone Enanthate | 4-5 | Every 1-2 weeks | Moderate |
Testosterone Propionate | 0.8 | Every other day | High |
Adverse Effects
While this compound is generally well tolerated, potential side effects include:
- Injection Site Reactions : Pain and inflammation at the injection site are common.
- Hormonal Imbalances : Long-term use can lead to suppression of natural testosterone production, impacting fertility.
- Cardiovascular Risks : Increased risk of thromboembolic events has been noted in some studies .
Research Findings
Recent studies have highlighted the importance of dosage and timing in optimizing the therapeutic effects of this compound:
- A randomized trial indicated that lower doses (25 mg weekly) were effective in increasing serum testosterone levels without significant virilization symptoms in older women .
- Another study demonstrated that combining testosterone with progestins could enhance contraceptive efficacy while minimizing side effects related to gonadotropin suppression .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing testosterone acetate in laboratory settings?
this compound is synthesized via esterification of testosterone with acetic anhydride, forming the C17β-acetate ester. Key characterization techniques include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per analytical standards) .
- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the acetate moiety at C17β .
- Mass Spectrometry (MS) to validate molecular weight (330.46 g/mol) and fragmentation patterns . Researchers should adhere to strict quality control protocols, including batch-specific Certificates of Analysis (CoA), to ensure reproducibility .
Q. How is this compound utilized in preclinical models to study androgen receptor (AR) signaling?
In animal models (e.g., castrate dogs or rodents), this compound is administered via subcutaneous injection or sustained-release implants to simulate physiological androgen levels. Key endpoints include:
- Nitrogen retention as a marker of anabolic activity .
- Serum testosterone quantification using immunoassays or LC-MS/MS to correlate dosing with bioavailability .
- Tissue-specific AR activation , assessed through qPCR or immunohistochemistry for downstream targets (e.g., PSA in prostate tissue) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound's metabolic effects across different experimental models?
Discrepancies often arise from:
- Variability in assay techniques (e.g., immunoassays vs. LC-MS/MS), which differ in specificity for testosterone vs. its esters .
- Dosing regimens : Supraphysiological doses in athletic studies vs. therapeutic ranges in clinical models .
- Species-specific metabolism : Rodents rapidly hydrolyze this compound, while primates exhibit slower esterase activity . Mitigation strategies include standardized assay validation, cross-species pharmacokinetic profiling, and transparent reporting of batch-specific CoA data .
Q. What are the mechanistic implications of combining this compound with CYP17 inhibitors (e.g., abiraterone acetate) in prostate cancer research?
Co-administration studies reveal:
- Synergistic suppression of intratumoral androgens : Abiraterone acetate inhibits CYP17, blocking de novo testosterone synthesis, while this compound provides exogenous androgens to study AR adaptation .
- Resistance mechanisms : Chronic exposure upregulates AR splice variants (e.g., AR-V7), detectable via RNA-seq or Western blot . Experimental designs should include:
- In vitro models (e.g., LNCaP cells) treated with gradient concentrations of both compounds.
- Longitudinal serum/tissue sampling to track hormonal and genomic changes .
Q. How do pharmacokinetic properties of this compound influence experimental outcomes in endocrine disruption studies?
Key pharmacokinetic parameters:
- Half-life : ~2–4 hours in rodents vs. ~8 hours in primates due to esterase variability .
- Bioavailability : Subcutaneous administration achieves >90% bioavailability vs. <50% for oral dosing . Researchers must:
- Control for diurnal hormone fluctuations using timed sampling .
- Monitor metabolite crossover (e.g., testosterone propionate in multi-ester studies) via LC-MS/MS .
Q. Methodological Guidance
Q. What protocols ensure reliable quantification of this compound and its metabolites in complex biological matrices?
Best practices include:
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from serum/plasma .
- Analytical platforms :
- LC-MS/MS for high specificity, detecting limits of 0.1 ng/mL .
- Cross-validation with immunoassays to identify matrix interference (e.g., cross-reactivity with DHEA-S) .
Q. How should researchers design studies to evaluate this compound's impact on steroidogenic enzyme expression?
- In vitro models : Use Leydig cell lines (e.g., MA-10) treated with this compound ± inhibitors (e.g., ketoconazole for CYP17A1). Measure mRNA/protein levels of STAR, CYP11A1, and HSD3B via RT-qPCR/Western blot .
- In vivo models : Combine gonadectomy with this compound replacement to isolate adrenal vs. gonadal steroidogenesis .
- Data interpretation : Account for feedback loops (e.g., LH suppression via negative hypothalamic-pituitary-gonadal axis regulation) .
Q. Critical Appraisal of Literature
Q. What common pitfalls undermine the validity of this compound studies, and how can they be addressed?
- Uncontrolled confounders : Age, circadian rhythms, and comorbidities (e.g., obesity) alter testosterone metabolism. Solution: Stratify cohorts and use multivariate regression .
- Overreliance on questionnaires : Subjective scales (e.g., libido) lack correlation with biochemical data. Prioritize objective endpoints (e.g., muscle mass via DEXA) .
- Batch variability : Use suppliers with transparent CoA documentation and avoid non-certified sources (e.g., ) .
Eigenschaften
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZSBANTAQNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045-69-8 | |
Record name | Deposteron | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.